AzddMeC

Antiviral HIV-1 NRTI

AzddMeC (CS-92, CAS 87190-79-2) is a synthetic nucleoside analogue belonging to the 2',3'-dideoxycytidine class, structurally and mechanistically related to the NRTI class of antiretroviral agents. It functions as a chain-terminating inhibitor of viral reverse transcriptase, specifically targeting HIV-1 and HIV-2 replication, and also demonstrates potent inhibition of hepatitis B virus (HBV) DNA polymerase.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 87190-79-2
Cat. No. B1666249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzddMeC
CAS87190-79-2
SynonymsAz-Dcme;  CS-92;  AzddMeC;  Azidodideoxymethylcytidine;  3'-Azido-2',3'-dideoxy-5-methylcytidine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1
InChIKeyGZSDAHQGNUAEBC-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: AzddMeC (CS-92, CAS 87190-79-2) — A Differentiated Nucleoside Reverse Transcriptase Inhibitor (NRTI) for Antiviral Research


AzddMeC (CS-92, CAS 87190-79-2) is a synthetic nucleoside analogue belonging to the 2',3'-dideoxycytidine class, structurally and mechanistically related to the NRTI class of antiretroviral agents [1]. It functions as a chain-terminating inhibitor of viral reverse transcriptase, specifically targeting HIV-1 and HIV-2 replication, and also demonstrates potent inhibition of hepatitis B virus (HBV) DNA polymerase [2]. Key molecular attributes include a molecular formula of C10H14N6O3, a molecular weight of 266.26 g/mol, and the presence of an azido group at the 3'-position of the sugar moiety, which is critical for its antiviral activity and its utility as a click chemistry reagent [3].

Procurement Alert: Why AzddMeC Cannot Be Assumed Interchangeable with Other Cytidine Analogs or NRTIs


Despite belonging to the same broad class of nucleoside reverse transcriptase inhibitors, AzddMeC exhibits a distinct quantitative profile that precludes simple substitution with agents like AZT (zidovudine), 3TC (lamivudine), d4T (stavudine), or the structurally related CS-87 (AzddU) [1]. Critical differences exist in target enzyme affinity (Ki for HIV-1 RT), cellular selectivity indices (therapeutic window), and organ-specific toxicity profiles [2]. For instance, AzddMeC demonstrates a 30-fold higher affinity for HIV-1 reverse transcriptase compared to ddCTP and exhibits at least a 40-fold lower toxicity to bone marrow progenitor cells than AZT [3]. Such differential pharmacology directly impacts the suitability of this compound for specific experimental models and early-stage therapeutic development, making blind substitution a high-risk procurement strategy for reproducible research.

Product-Specific Quantitative Evidence: AzddMeC vs. Comparators (AZT, CS-87, d4T, 3TC)


AzddMeC Exhibits 36-Fold Lower Antiviral Potency than AZT in HIV-1-Infected Human PBM Cells, But 6-Fold Higher Potency in HIV-1-Infected Human Macrophages

In HIV-1-infected human peripheral blood mononuclear (PBM) cells, the EC50 of AzddMeC was 90 nM, while the EC50 of AZT in a comparable PBMC assay was 2.5 nM, indicating a 36-fold lower potency for AzddMeC in this specific cell type [1][2]. However, in HIV-1-infected human macrophages, AzddMeC exhibited an EC50 of 6 nM, which is 15-fold more potent than its activity in PBM cells and demonstrates enhanced activity in a macrophage reservoir model [1].

Antiviral HIV-1 NRTI

AzddMeC Demonstrates a 6,000-Fold Selectivity Window for HIV-1 Reverse Transcriptase Over Host DNA Polymerase Alpha

The triphosphate metabolite of AzddMeC (CS-92-TP) inhibited HIV-1 reverse transcriptase (RT) by 50% at a concentration 6,000-fold lower than that required to inhibit cellular DNA polymerase alpha [1]. This quantitative selectivity window is a critical determinant of therapeutic index and is directly compared to AZT, for which similar selectivity ratios are often less pronounced [1].

Selectivity HIV-1 RT Cytotoxicity

AzddMeC Is at Least 40-Fold Less Toxic to Human Bone Marrow Progenitor Cells In Vitro Than AZT

In direct comparative in vitro toxicity assays using human granulocyte-macrophage (GM) and erythroid (BFU-E) precursor cells, AzddMeC was found to be at least 40 times less toxic than AZT [1]. This represents a quantifiable and therapeutically meaningful reduction in the myelosuppressive liability that severely limits the clinical utility of AZT [1].

Myelotoxicity Hematopoietic Toxicity AZT

AzddMeC Displays Sub-Micromolar Inhibition of Hepatitis B Virus DNA Polymerase with High Selectivity Over Host Polymerases

Among a series of 14 nucleoside 5'-triphosphates tested, AzddMeC triphosphate was identified as one of the most potent inhibitors of endogenous HBV DNA polymerase, exhibiting a 50% inhibitory dose (ID50) range of 0.03 to 0.35 μM [1]. In contrast, cellular DNA polymerases alpha and beta were found to be either resistant to or only partially affected by the compound, confirming high target selectivity [1].

HBV DNA Polymerase Antiviral

AzddMeC Demonstrates a 30-Fold Higher Affinity for HIV-1 Reverse Transcriptase than ddCTP

Kinetic analysis revealed that the 5'-triphosphate of AzddMeC (CS-92-TP) binds to HIV-1 reverse transcriptase with a 30-fold greater affinity than the structurally related nucleoside analog ddCTP (2',3'-dideoxycytidine triphosphate) [1]. The inhibition constant (Kis) for AzddMeC-TP was determined to be 9.3 nM, indicating competitive inhibition of the viral polymerase [1].

HIV-1 RT Ki Enzyme Kinetics

AzddMeC Exhibits a Short Terminal Half-Life (0.5-1.3 Hours) and Limited Oral Bioavailability (21-26%) in Rhesus Monkeys, with AZT as a Major Metabolite

Following intravenous and oral administration of 60 mg/kg to male rhesus monkeys, AzddMeC displayed a biexponential serum concentration decline with a terminal half-life ranging from 0.5 to 1.3 hours [1]. Oral bioavailability was estimated at approximately 21-26% [1][2]. Notably, AZT was identified as a major metabolite of AzddMeC in this primate model [1].

Pharmacokinetics Oral Bioavailability Metabolism

Optimal Application Scenarios for AzddMeC Procurement Based on Quantitative Evidence


Macrophage-Tropic HIV-1 Research and CNS Reservoir Studies

Given its 15-fold higher potency in HIV-1-infected human macrophages (EC50 = 6 nM) compared to PBM cells (EC50 = 90 nM), AzddMeC is the preferred compound for investigators studying HIV infection in macrophage-lineage cells or viral persistence in central nervous system (CNS) reservoirs [1].

In Vitro Toxicity Profiling of Antiretroviral Candidates Requiring Low Myelotoxicity

The 40-fold lower toxicity of AzddMeC against human bone marrow progenitor cells (GM-CFC and BFU-E) compared to AZT makes it an ideal tool for experiments where myelosuppression is a confounding variable or a primary safety endpoint [2].

Dual-Activity Screening Against HIV and HBV Co-Infection Models

AzddMeC's validated, sub-micromolar inhibition of HBV DNA polymerase (ID50 = 0.03-0.35 μM), coupled with its anti-HIV-1 activity, supports its use in co-infection models and as a reference compound in broad-spectrum antiviral screening panels [3].

Structure-Activity Relationship (SAR) Studies Targeting HIV-1 Reverse Transcriptase

The well-characterized enzyme kinetics, including a Kis of 9.3 nM and a 30-fold higher affinity than ddCTP, position AzddMeC as a valuable reference standard and starting scaffold for SAR studies aimed at optimizing NRTI binding and selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AzddMeC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.